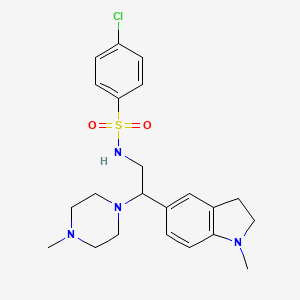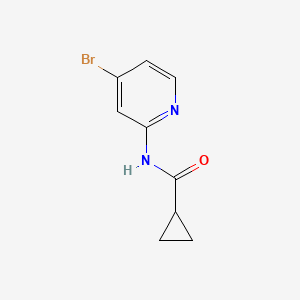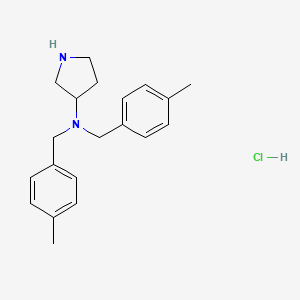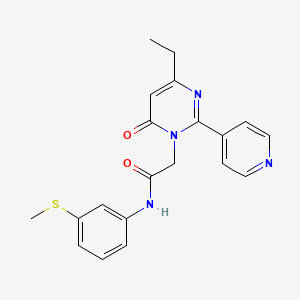
(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(2-methoxyphenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a benzylisoquinoline alkaloid, a class of molecules known for their complex structures and diverse biological activities. The specific compound appears to be relatively novel or less studied in scientific literature.
Synthesis Analysis
- The compound can be synthesized from natural sources such as the leaves of Beilschmiedia brevipes. The synthesis involves various spectroscopic methods including 1D and 2D-NMR, UV, IR, and HRESIMS for structural establishment (Pudjiastuti et al., 2010).
Molecular Structure Analysis
- Structural elucidation is typically achieved through advanced spectroscopic techniques. For similar compounds, X-ray diffraction data has been used for full characterization (Bonilla-Castañeda et al., 2022).
Chemical Reactions and Properties
- Similar compounds exhibit a range of chemical reactions. For instance, the electrochemical study of catechol and its derivatives in methanol showed conversion to various quinone forms, which is indicative of the reactive nature of these compounds in electrochemical environments (Nematollahi & Golabi, 1996).
Physical Properties Analysis
- Physical properties such as crystal structure and molecular conformation can be determined using techniques like X-ray single crystal diffraction analysis. This analysis helps in understanding the spatial arrangement of atoms within the compound (Chen, Ye, & Hu, 2012).
Wissenschaftliche Forschungsanwendungen
Discovery and Structural Analysis
A study by Pudjiastuti et al. (2010) describes the isolation of a new benzylisoquinoline alkaloid from the leaves of Beilschmiedia brevipes, closely related to the compound . This research highlights the compound's structural elucidation through spectroscopic methods, including 1D- and 2D-NMR, UV, IR, and HRESIMS, showcasing its chemical complexity and significance in natural product chemistry (Pudjiastuti et al., 2010).
Synthetic Applications
Roberts et al. (1997) demonstrated the synthetic versatility of a related compound, 6,7-dimethoxy-4-methylquinoline, in the formal total syntheses of various complex molecules, such as Damirones A and B, Batzelline C, Isobatzelline C, Discorhabdin C, and Makaluvamines A-D. This study showcases the compound's utility as a building block in the synthesis of complex natural products and pharmaceuticals (Roberts et al., 1997).
Chemical Modification Studies
Brossi and Teitel (1970) conducted a detailed study on the partial O-demethylation of aromatic dimethoxy-substituted 3,4-dihydroisoquinolines, akin to the compound of interest. Their findings on the selective cleavage of methoxyl groups contribute to the understanding of chemical modifications and the generation of derivatives with potentially altered biological activities (Brossi & Teitel, 1970).
Antioxidant Properties
The study by Balaydın et al. (2010) on the synthesis and antioxidant properties of diphenylmethane derivative bromophenols, including a natural product, reveals the potential of similar compounds in exhibiting significant antioxidant activities. This research underscores the importance of these molecules in developing new antioxidants for pharmacological or food industry applications (Balaydın et al., 2010).
Novel Synthesis Methods
Fredriksson and Stone-Elander (2002) introduced a new microwave-assisted method for the rapid demethylation of methyl phenyl ethers, showcasing an efficient approach to modifying compounds similar to the one . This method offers a faster route to synthesizing derivatives and removing protecting groups, which is crucial in synthetic organic chemistry and drug development processes (Fredriksson & Stone-Elander, 2002).
Eigenschaften
IUPAC Name |
[6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-(2-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29NO6/c1-30-19-9-11-20(12-10-19)34-17-23-22-16-26(33-4)25(32-3)15-18(22)13-14-28(23)27(29)21-7-5-6-8-24(21)31-2/h5-12,15-16,23H,13-14,17H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFYVVJPDBFZWSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)C4=CC=CC=C4OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(2-methoxyphenyl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(4-Chlorophenyl)-5-[1-(4-fluorophenoxy)ethyl]-1,2,4-oxadiazole](/img/structure/B2489071.png)

![2-(3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-phenethylacetamide](/img/no-structure.png)
![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-3-(isopropylsulfonyl)benzamide](/img/structure/B2489078.png)
![2-((6,8-dimethyl-5,7-dioxo-2-(p-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-methyl-N-phenylacetamide](/img/structure/B2489079.png)


![Ethyl 3-{[3-methyl-4-(3-methylphenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate](/img/structure/B2489084.png)
![2-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclohexyl]propanoic acid](/img/structure/B2489085.png)


![N-(tetrahydro-2H-pyran-4-yl)-N-(2,2,2-trifluoroethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2489090.png)
![N-(3,4-dimethoxyphenyl)-2-(2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2489091.png)